4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole
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Overview
Description
4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor.
Biology: It is used in biological studies to understand its interactions with various biological targets and pathways.
Industry: The compound is used as a synthetic intermediate in the production of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
4-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole is unique due to its specific structural features and the presence of the 4-chlorophenyl group, which imparts distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H5ClN6S2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5ClN6S2/c12-7-3-1-6(2-4-7)9-14-15-11-18(9)16-10(20-11)8-5-19-17-13-8/h1-5H |
InChI Key |
KXASJKUTWUAVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CSN=N4)Cl |
Origin of Product |
United States |
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